molecular formula C16H18N4O3S B2376320 n-Cyclopropyl-1-methyl-5-(2-phenylethenesulfonamido)-1h-pyrazole-4-carboxamide CAS No. 2225106-15-8

n-Cyclopropyl-1-methyl-5-(2-phenylethenesulfonamido)-1h-pyrazole-4-carboxamide

Cat. No.: B2376320
CAS No.: 2225106-15-8
M. Wt: 346.41
InChI Key: DZXTZSGDKKSXPW-UHFFFAOYSA-N
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Description

n-Cyclopropyl-1-methyl-5-(2-phenylethenesulfonamido)-1h-pyrazole-4-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-1-methyl-5-(2-phenylethenesulfonamido)-1h-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the cyclopropyl, methyl, and phenylethenyl groups. The sulfonylamino group is then added through sulfonylation reactions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-1-methyl-5-(2-phenylethenesulfonamido)-1h-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

n-Cyclopropyl-1-methyl-5-(2-phenylethenesulfonamido)-1h-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-1-methyl-5-(2-phenylethenesulfonamido)-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopropyl-1-methyl-5-(2-phenylethenesulfonamido)-1h-pyrazole-4-carboxamide
  • N-Cyclopropyl-1-methyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxylate
  • N-Cyclopropyl-1-methyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and phenylethenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclopropyl-1-methyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-20-15(14(11-17-20)16(21)18-13-7-8-13)19-24(22,23)10-9-12-5-3-2-4-6-12/h2-6,9-11,13,19H,7-8H2,1H3,(H,18,21)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXTZSGDKKSXPW-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2CC2)NS(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)C(=O)NC2CC2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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